![molecular formula C22H28N2O5 B10888111 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10888111.png)
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic piperazine derivative characterized by a central piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-methoxyphenoxy ethanone moiety. Its molecular formula is C₂₂H₂₈N₂O₅ (exact weight requires confirmation), and it exhibits structural features linked to diverse pharmacological activities, including antimicrobial and anticancer properties . The compound’s synthesis typically involves multi-step reactions, such as alkylation of the piperazine core, followed by coupling with phenoxy ethanone derivatives under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate by reacting piperazine with 2,3-dimethoxybenzyl chloride under basic conditions.
Etherification Reaction: The intermediate is then subjected to an etherification reaction with 4-methoxyphenol in the presence of a suitable base such as potassium carbonate, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(2,3-Dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on neurotransmitter systems.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dimethoxybenzyl)piperazino]-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Piperazine derivatives are widely explored for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations and their pharmacological implications.
Substituent Variations on the Phenoxy Group
Key Insight : The 4-methoxy group in the target compound improves metabolic stability compared to methyl or bromine substituents, while para-substitution optimizes target engagement .
Piperazine Core Modifications
Compound Name | Core Modification | Molecular Features | Biological Activity | Key Differences | |
---|---|---|---|---|---|
Target Compound | Unmodified piperazine | Ethyl linkage between piperazine and benzyl group | Broad-spectrum activity | Balanced lipophilicity and solubility | |
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | Benzoyl substitution | Piperazine + 3,4-dimethoxybenzoyl + phenoxy ethanone | Antitumor (pyridazine analogs) | Benzoyl group increases rigidity, potentially reducing receptor fit | |
(3,4-Dimethoxyphenyl)[4-(4-ethylbenzyl)piperazin-1-yl]methanone | Ethylbenzyl substitution | Piperazine + 4-ethylbenzyl + dimethoxyphenyl methanone | Not specified | Ethylbenzyl enhances hydrophobic interactions but may limit blood-brain barrier penetration | |
1-[4-(4-Fluoro-2-methoxyphenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone | Fluorophenyl + tetrazole | Piperazine + 4-fluoro-2-methoxyphenyl + tetrazole phenoxy | Potential CNS activity | Fluorine and tetrazole improve bioavailability and receptor selectivity |
Key Insight : Modifications like benzoyl or fluorophenyl groups introduce steric or electronic effects that can enhance specificity but may compromise metabolic stability .
Functional Group Additions
Compound Name | Additional Groups | Molecular Features | Biological Activity | Key Differences | |
---|---|---|---|---|---|
Target Compound | None | Baseline structure | Antimicrobial, anticancer | N/A | |
2-(2-Methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone | Triazolopyrimidine | Piperazine + triazolopyrimidine + 2-methoxyphenoxy | Antiviral, kinase inhibition | Triazole ring enables π-π stacking with enzymes | |
1-(2,4-Dihydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone | Dihydroxyphenyl + methylpiperazine | Methylpiperazine + dihydroxyphenyl ethanone | Antioxidant, anticancer | Hydroxy groups increase polarity, reducing cell permeability |
Key Insight : Bulky additions (e.g., triazolopyrimidine) expand target range but may complicate synthesis and toxicity profiles .
Biological Activity
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and other relevant biological properties.
Chemical Structure
The compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and an ethanone moiety linked to a 4-methoxyphenoxy group. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from key studies:
These studies suggest that the compound exhibits significant cytotoxicity, particularly through mechanisms involving apoptosis and cell cycle arrest.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antitumor Activity : Studies indicate that the compound has selective toxicity towards tumor cells while exhibiting lower toxicity towards normal cells.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : The compound may also possess neuroprotective properties, as indicated by its ability to modulate neurotransmitter levels in vitro.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Properties
Molecular Formula |
C22H28N2O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-9-19(10-8-18)29-16-21(25)24-13-11-23(12-14-24)15-17-5-4-6-20(27-2)22(17)28-3/h4-10H,11-16H2,1-3H3 |
InChI Key |
KKGINFHUHWGZRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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